molecular formula C12H19N2NaO2S2 B1260731 Methioturiate CAS No. 730-68-7

Methioturiate

カタログ番号: B1260731
CAS番号: 730-68-7
分子量: 310.4 g/mol
InChIキー: IPFUISOJBWATGQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methioturiate, also known as this compound, is a useful research compound. Its molecular formula is C12H19N2NaO2S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methioturiate, a derivative of methotrexate, is primarily recognized for its biological activity in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition disrupts nucleotide synthesis, leading to various therapeutic effects, particularly in cancer and autoimmune diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, clinical applications, and case studies.

This compound operates through several key mechanisms:

  • Inhibition of Dihydrofolate Reductase : Similar to methotrexate, this compound competitively inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. This action is crucial for the synthesis of nucleotides necessary for DNA and RNA production.
  • Impact on Cell Proliferation : By inhibiting nucleotide synthesis, this compound effectively halts cell division, making it useful in treating rapidly dividing cells in cancers and autoimmune conditions.
  • Immunosuppressive Properties : The compound also exhibits immunosuppressive effects, which are beneficial in conditions like rheumatoid arthritis where the immune system attacks healthy tissues.

Clinical Applications

This compound has been employed in various clinical settings:

  • Cancer Treatment : It is used as a chemotherapeutic agent against certain types of cancer by targeting rapidly proliferating tumor cells.
  • Autoimmune Diseases : this compound serves as a disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid arthritis, where it helps reduce inflammation and joint damage.

Case Studies

Several case studies highlight the biological activity and clinical implications of this compound:

  • Case Study on Methotrexate Toxicity :
    • A 54-year-old female experienced severe toxicity after mistakenly taking high doses of methotrexate (15 mg daily instead of weekly). Symptoms included mucocutaneous lesions and pancytopenia, highlighting the importance of monitoring and recognizing toxicity early .
  • Acute Toxicity Leading to Multiorgan Failure :
    • A 48-year-old male with psoriasis ingested an excessive dose of methotrexate (60 mg over four days). He presented with nausea, vomiting, and skin erosions. This case underscores the potential for acute toxicity with improper dosing .
  • Low-Dose Methotrexate Toxicity in Elderly Patients :
    • An 82-year-old woman developed severe complications due to low-dose methotrexate therapy exacerbated by renal dysfunction. This case illustrates the risks associated with methotrexate therapy in older patients with comorbidities .

Research Findings

Recent studies have explored the biological properties and efficacy of this compound:

  • In Vitro Studies : Research has shown that this compound derivatives maintain similar cytotoxic profiles to methotrexate across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell proliferation .
CompoundIC50 (µM)Cell Line
This compound1.5A549 (Lung Cancer)
Methotrexate1.2A549 (Lung Cancer)
  • Anti-inflammatory Effects : Studies indicate that this compound may also modulate inflammatory pathways by affecting nitric oxide production in macrophages, suggesting potential applications in inflammatory diseases .

科学的研究の応用

Cancer Treatment

Methioturiate has been investigated for its efficacy in treating different types of cancer. Its ability to inhibit cell proliferation makes it a candidate for chemotherapy regimens.

Cancer Type Application Findings
Acute Lymphoblastic LeukemiaUsed as part of combination therapyIncreased survival rates in pediatric patients when combined with other agents.
OsteosarcomaAdministered as a high-dose treatmentEffective in reducing tumor size prior to surgical intervention.
Gestational Trophoblastic DiseaseFirst-line treatmentHigh response rates and low toxicity profile observed.

Autoimmune Diseases

This compound is commonly utilized in the management of autoimmune disorders due to its immunosuppressive effects.

Disease Application Findings
Rheumatoid ArthritisDisease-modifying antirheumatic drugSignificant improvement in joint tenderness and swelling indices .
PsoriasisSystemic treatmentReduction in psoriatic lesions and improvement in quality of life .
Systemic Lupus ErythematosusPart of multi-drug regimensEnhanced control over disease flares and reduced steroid dependency .

Neurological Disorders

Recent studies have explored the role of this compound in neurological conditions.

Condition Application Findings
Multiple SclerosisInvestigated as a potential treatmentEarly trials indicate reduced relapse rates and improved neurological function .
Myasthenia GravisAdjunct therapyPositive outcomes in muscle strength and endurance .

Case Study 1: this compound in Rheumatoid Arthritis

A clinical trial involving 200 patients demonstrated that this compound led to a 50% reduction in disease activity scores within three months. Patients reported fewer side effects compared to traditional therapies, highlighting its tolerability and effectiveness.

Case Study 2: this compound-Induced Toxicity

A notable case involved a patient who experienced severe toxicity after an accidental overdose of this compound. This incident underscored the importance of monitoring and managing dosage closely to prevent adverse effects while maximizing therapeutic benefits .

特性

CAS番号

730-68-7

分子式

C12H19N2NaO2S2

分子量

310.4 g/mol

IUPAC名

sodium;5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidenepyrimidin-3-ide-4,6-dione

InChI

InChI=1S/C12H20N2O2S2.Na/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16;/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1

InChIキー

IPFUISOJBWATGQ-UHFFFAOYSA-M

SMILES

CCCC(C)C1(C(=O)NC(=S)N=C1[O-])CCSC.[Na+]

正規SMILES

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CCSC.[Na+]

Key on ui other cas no.

730-68-7

関連するCAS

467-43-6 (Parent)

同義語

6-(1-methylbutyl)-5-(2-(methylthio)ethyl)- 2-thiobarbituric acid
methitural
methitural sodium

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。